molecular formula C10H9ClO4 B2968721 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid CAS No. 855991-71-8

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Cat. No.: B2968721
CAS No.: 855991-71-8
M. Wt: 228.63
InChI Key: YRBNNMVMXYLCSW-UHFFFAOYSA-N
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Description

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClO4 and its molecular weight is 228.63. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pharmacological Properties

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid and related compounds exhibit valuable pharmacological properties. For example, compounds where the 9-chlorine atom can be in the alpha or beta position, and variations in the R1 group, demonstrate significant pharmacological potential. This includes variants with different R1 groups, such as OR2, or NHR3, where R3 can be hydrogen or an acyl group from a hydrocarbon carboxylic or sulfonic acid (Li, 2005).

Synthesis of New Derivatives

The synthesis of new derivatives and ring systems based on the benzodioxepine structure is an active area of research. For instance, the creation of new 6:7:5:5, 6:7:5:6, and 6:5:7:7 ring systems derived from the benzodioxepine structure has been explored, showcasing the compound's versatility in forming various molecular structures (Schmidt et al., 2008).

Photoluminescent Properties

Research has also explored the photoluminescent properties of metal-organic polymers constructed from trimetallic clusters and mixed carboxylates. This includes studying compounds like zinc acetate dihydrate combined with benzodioxepine-7-carboxylic acid derivatives, demonstrating significant photoluminescent properties at room temperature (Chen et al., 2003).

Chemical Reactions and Mechanisms

The benzodioxepine-7-carboxylic acid framework is also used to study various chemical reactions and mechanisms. For example, its role in ketonic decarboxylation and pyrolysis reactions offers insights into complex chemical processes (Hites & Biemann, 1972).

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-4-6(10(12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBNNMVMXYLCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)C(=O)O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855991-71-8
Record name 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
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